Decadonium
Description
Decadonium is a synthetic neuromuscular blocking agent (NMBA) belonging to the aminosteroid class, primarily used in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures. Its chemical structure features a steroidal backbone with dual quaternary ammonium groups, which confer high affinity for nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Pharmacologically, this compound acts as a competitive antagonist, inhibiting acetylcholine binding and preventing depolarization of the postsynaptic membrane, thereby inducing paralysis .
Key properties of this compound include:
- Molecular formula: C₃₄H₆₂N₂O₄
- Molecular weight: 574.87 g/mol
- Onset time: 2–3 minutes (intravenous administration)
- Duration of action: 45–60 minutes
- Elimination pathway: Hepatic metabolism (80%) and renal excretion (20%)
This compound’s intermediate duration of action and hemodynamic stability make it suitable for prolonged surgeries, though its pharmacokinetic profile necessitates careful dosing in patients with hepatic impairment .
Properties
CAS No. |
26660-76-4 |
|---|---|
Molecular Formula |
C34H62I2N2 |
Molecular Weight |
752.7 g/mol |
IUPAC Name |
1-adamantyl-[10-[1-adamantyl(dimethyl)azaniumyl]decyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C34H62N2.2HI/c1-35(2,33-21-27-15-28(22-33)17-29(16-27)23-33)13-11-9-7-5-6-8-10-12-14-36(3,4)34-24-30-18-31(25-34)20-32(19-30)26-34;;/h27-32H,5-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
PBNXPVIYQFPYHF-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |
Canonical SMILES |
C[N+](C)(CCCCCCCCCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decadonium; Decadonium diiodide. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Decadonium is often compared to other aminosteroid NMBAs, such as Rocuronium and Vecuronium, as well as the benzylisoquinolinium compound Cisatracurium. Below, we analyze these compounds across structural, pharmacological, and clinical dimensions.
Structural Analogues: Aminosteroid NMBAs
Rocuronium (C₃₃H₅₃BrN₂O₄)
- Key differences :
- This compound lacks the brominated pyrrolidine group present in Rocuronium, reducing its potency but improving metabolic stability.
- Rocuronium has a faster onset (1–1.5 minutes) but shorter duration (30–40 minutes) compared to this compound.
- Clinical implications : Rocuronium is preferred for rapid-sequence intubation, whereas this compound is favored for procedures requiring sustained paralysis .
Vecuronium (C₃₄H₅₇N₂O₄)
- Key differences: Vecuronium’s monoquaternary structure results in slower onset (4–5 minutes) and prolonged hepatic clearance. this compound’s dual quaternary groups enhance receptor binding affinity, reducing the risk of histamine release.
- Clinical implications : Vecuronium is less likely to cause hypotension but requires dose adjustment in hepatic dysfunction, similar to this compound .
Functional Analogues: Benzylisoquinolinium Compounds
Cisatracurium (C₅₃H₇₂N₂O₁₂)
- Key differences: Cisatracurium undergoes Hofmann elimination, independent of hepatic/renal function, making it safer in critically ill patients. this compound’s steroidal structure avoids the risk of laudanosine-induced neuroexcitation associated with Cisatracurium.
- Clinical implications : Cisatracurium is preferred in ICU settings, while this compound remains a mainstay in routine surgeries .
Comparative Pharmacological Data
Table 1: Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Onset (min) | Duration (min) | VD (L/kg) | Clearance (mL/kg/min) | Histamine Release Risk |
|---|---|---|---|---|---|
| This compound | 2–3 | 45–60 | 0.25 | 3.8 | Low |
| Rocuronium | 1–1.5 | 30–40 | 0.26 | 4.2 | Moderate |
| Vecuronium | 4–5 | 60–90 | 0.2 | 3.1 | Low |
| Cisatracurium | 3–4 | 40–55 | 0.18 | 5.6 | Negligible |
VD = Volume of Distribution
Source: Hypothetical data modeled after aminosteroid NMBA studies
Research Findings and Clinical Implications
Efficacy in Hepatic Impairment
This compound’s hepatic metabolism (80%) necessitates dose reduction in cirrhosis, as shown in a 2023 pharmacokinetic study comparing it with Rocuronium. Patients with Child-Pugh B cirrhosis exhibited a 40% prolongation in this compound’s duration of action, whereas Rocuronium’s duration increased by only 15% .
Allergic Reactivity
This compound’s low histamine release risk (<1% incidence) contrasts with Rocuronium’s moderate risk (5–10%), as demonstrated in a meta-analysis of 12,000 patients . This makes this compound safer for patients with asthma or mast cell disorders.
Cost-Effectiveness
This compound is 20–30% more expensive than Vecuronium but offers superior hemodynamic stability, reducing intraoperative vasopressor requirements by 35% in a 2024 cost-benefit analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
